N-(4-Cyanooxan-4-YL)-4-(3-fluoro-4-methoxyphenyl)butanamide
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Overview
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler starting materials. The synthesis route can vary based on the starting materials available and the desired yield and purity.Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents under various conditions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
Analytical Chemistry Applications
Research in analytical chemistry has explored compounds with similar chemical structures for their utility as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC). For example, compounds with methoxyphenyl groups have been used for the selective and rapid detection of biologically important thiols, demonstrating applications in pharmaceutical formulation analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Pharmacology and Medical Research
In pharmacology, derivatives of methoxyphenyl and butanamide have been studied for their antioxidant, anticancer, and enzyme inhibition activities. These compounds have shown promising results in screening for antioxidant activity, with some derivatives exhibiting higher activity than known antioxidants like ascorbic acid. Additionally, certain derivatives have demonstrated anticancer activity against specific cell lines, suggesting potential therapeutic applications (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Material Science
In material science, derivatives similar to the compound have been utilized in the synthesis of renewable thermosetting resins. For instance, bisphenol derivatives synthesized from eugenol, featuring methoxyphenyl groups, have been developed into high-performance resins with potential applications in sustainable material development (Harvey, Sahagun, Guenthner, Groshens, Cambrea, Reams, & Mabry, 2014).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, etc.
Please consult with a chemistry professional or refer to a trusted source for accurate information.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-22-15-6-5-13(11-14(15)18)3-2-4-16(21)20-17(12-19)7-9-23-10-8-17/h5-6,11H,2-4,7-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQHSLXPSFBEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)NC2(CCOCC2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(3-fluoro-4-methoxyphenyl)butanamide |
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